![molecular formula C10H14Cl3N3O B3239357 2,4-Dichloro-5-(pyrrolidin-2-ylmethoxymethyl)pyrimidine hydrochloride CAS No. 1420871-79-9](/img/structure/B3239357.png)
2,4-Dichloro-5-(pyrrolidin-2-ylmethoxymethyl)pyrimidine hydrochloride
Overview
Description
2,4-Dichloro-5-(pyrrolidin-2-ylmethoxymethyl)pyrimidine hydrochloride is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are found in many natural products as well as synthetic drugs with antibacterial, and antimicrobial activities .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the use of organolithium reagents . For example, 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents . Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .Molecular Structure Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Chemical Reactions Analysis
The reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond . Nucleophilic addition-elimination to the azomethine substituted by halogen takes place if all azomethine bonds are halogen substituted .Mechanism of Action
While the specific mechanism of action for 2,4-Dichloro-5-(pyrrolidin-2-ylmethoxymethyl)pyrimidine hydrochloride is not mentioned in the retrieved papers, it’s worth noting that pyrimidines have a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Their effects are often attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
properties
IUPAC Name |
2,4-dichloro-5-(pyrrolidin-2-ylmethoxymethyl)pyrimidine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2N3O.ClH/c11-9-7(4-14-10(12)15-9)5-16-6-8-2-1-3-13-8;/h4,8,13H,1-3,5-6H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZSYCEXCKKJKHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COCC2=CN=C(N=C2Cl)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl3N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-(pyrrolidin-2-ylmethoxymethyl)pyrimidine hydrochloride | |
CAS RN |
1420871-79-9 | |
Record name | Pyrimidine, 2,4-dichloro-5-[(2-pyrrolidinylmethoxy)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1420871-79-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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